molecular formula C8H6FNO4 B1524685 5-Fluoro-3-methyl-2-nitrobenzoic acid CAS No. 952479-96-8

5-Fluoro-3-methyl-2-nitrobenzoic acid

Cat. No. B1524685
M. Wt: 199.14 g/mol
InChI Key: WKBHDCDQVWTTJV-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-2-nitrobenzoic acid is a chemical compound with the molecular formula C8H6FNO4 . It is used in the preparation of other chemical compounds .


Synthesis Analysis

The synthesis of 5-Fluoro-3-methyl-2-nitrobenzoic acid can be achieved through the nitration of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O . This process is environmentally friendly and utilizes a high selectivity of substrates .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-methyl-2-nitrobenzoic acid can be represented by the SMILES string Cc1ccc(F)cc1C(O)=O . The InChI code for this compound is 1S/C8H6FNO4/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) .


Chemical Reactions Analysis

The key process in the synthesis of 5-Fluoro-3-methyl-2-nitrobenzoic acid is the nitration of methyl 3-methylbenzoate . This reaction is part of the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Scientific Research Applications

Synthesis and Chemical Transformations

5-Fluoro-3-methyl-2-nitrobenzoic acid is a chemical compound that has been utilized in various synthesis processes. For instance, it has been used in the synthesis of guanine-mimetic compounds (Miller & Mitchison, 2004). Additionally, this compound serves as a building block for heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles, as demonstrated by Křupková et al. (2013) in their study using 4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound (Křupková, Funk, Soural, & Hlaváč, 2013).

Solid-Phase Syntheses

The compound has been a key player in solid-phase syntheses. For example, it has been used in the synthesis of β-turn peptidomimetics, indicating its potential in bioorganic chemistry (Jiang & Burgess, 2002). Kilburn, Lau, and Jones (2000) utilized resin-bound 4-fluoro-3-nitrobenzoic acid in the synthesis of substituted 2-aminomethylbenzimidazoles, showcasing its applicability in innovative chemical syntheses (Kilburn, Lau, & Jones, 2000).

Analytical Chemistry

In analytical chemistry, 5-Fluoro-3-methyl-2-nitrobenzoic acid and its derivatives have been a subject of study. For example, a method for the quantitative determination of 2-methyl-3-nitrobenzoic acid by gas chromatography was developed, indicating the relevance of these compounds in analytical procedures (Xue & Nan, 2002).

Crystal Structure and Cytotoxic Properties

The crystal structure and cytotoxic properties of compounds related to 5-Fluoro-3-methyl-2-nitrobenzoic acid have been investigated, providing insights into their potential applications in material science and medicinal chemistry (Wang & Shi, 2011).

properties

IUPAC Name

5-fluoro-3-methyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4-2-5(9)3-6(8(11)12)7(4)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBHDCDQVWTTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-methyl-2-nitrobenzoic acid

CAS RN

952479-96-8
Record name 5-fluoro-3-methyl-2-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Fluoro-5-methylbenzoic acid (4 g, 25.96 mmol) and KNO3 (2.884 g, 28.556 mmol) were dissolved in conc. H2SO4 (32 mL) at 0° C. The mixture was stirred at rt for 1 h. Water (60 mL) was added, and the resulting precipitate was filtered and dried to provide the title compound, which was used without further purification.
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Synthesis routes and methods II

Procedure details

To a solution of 3-fluoro-5-methylbenzoic acid (1.0 eq.) in conc. H2SO4 was added slowly KNO3 (1.1 eq.) at 0° C. The mixture was stirred at RT for 1 h and then slowly poured into iced water. After stirring to until the ice has completely melted, the white precipitation was filtered, washed with cold water and dried under reduced pressure. The white solid was used without further purification for the next step. 1H NMR (400 MHz, DMSO, 300K) δ 14.08 (1H, br. s), 7.65 (2H, m), 2.30 (3H, s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HJ Lim, WH Lee, SJ Park - Molecules, 2019 - mdpi.com
… After stirring at room temperature for 1 h, the resulting solid was washed with H 2 O to give 5-fluoro-3-methyl-2-nitrobenzoic acid (9, 75.3 mg, 58%) as a white solid. Analytical data: lit [33]…
Number of citations: 7 www.mdpi.com
AA Guilbault, B Basdevant, V Wanie… - The Journal of Organic …, 2012 - ACS Publications
… to provide 879.5 mg (68%) of 5-fluoro-3-methyl-2-nitrobenzoic acid, which was used without further purification. 5-Fluoro-3-methyl-2-nitrobenzoic acid (770 mg, 3.87 mmol) and SnCl 2 (…
Number of citations: 98 pubs.acs.org

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